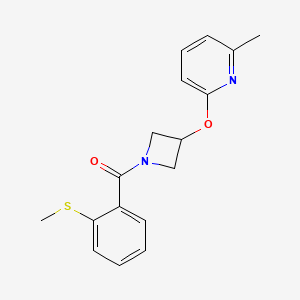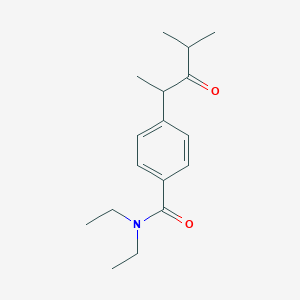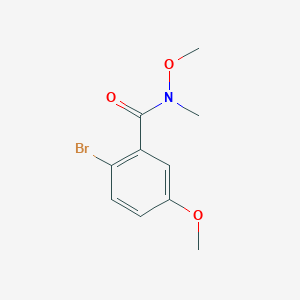![molecular formula C12H8S2 B14133779 3-(Thiophen-3-yl)benzo[b]thiophene](/img/structure/B14133779.png)
3-(Thiophen-3-yl)benzo[b]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Thiophen-3-yl)benzo[b]thiophene is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a benzothiophene ring. Thiophene is a five-membered ring containing sulfur, while benzothiophene is a fused ring system that includes a benzene ring and a thiophene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-3-yl)benzo[b]thiophene can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-bromo-3,3,3-trifluoropropene with benzylthiols under an SN2’ mechanism can yield intermediates that undergo further transformations to form the desired compound . Another approach involves the use of aryne intermediates, where alkynyl sulfides react with aryne precursors to form the benzothiophene scaffold .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the development of green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, is gaining traction in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Thiophen-3-yl)benzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
3-(Thiophen-3-yl)benzo[b]thiophene has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(Thiophen-3-yl)benzo[b]thiophene varies depending on its application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or modulate receptor activity to produce therapeutic effects . In materials science, the compound’s electronic properties, such as its ability to transport charge, are crucial for its function in electronic devices .
Vergleich Mit ähnlichen Verbindungen
3-(Thiophen-3-yl)benzo[b]thiophene can be compared with other similar compounds, such as:
Benzothiophene: A simpler analog that lacks the additional thiophene ring.
Thiophene: A five-membered sulfur-containing ring that serves as a building block for more complex heterocycles.
Benzo[b]thiophene-3-carboxaldehyde: A derivative with an aldehyde functional group, used in the synthesis of more complex molecules.
The uniqueness of this compound lies in its fused ring system, which imparts distinct electronic and structural properties that are advantageous in various applications .
Eigenschaften
Molekularformel |
C12H8S2 |
|---|---|
Molekulargewicht |
216.3 g/mol |
IUPAC-Name |
3-thiophen-3-yl-1-benzothiophene |
InChI |
InChI=1S/C12H8S2/c1-2-4-12-10(3-1)11(8-14-12)9-5-6-13-7-9/h1-8H |
InChI-Schlüssel |
RTOHTQLPWLDLPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CS2)C3=CSC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[[(2-Methylpropan-2-yl)oxy-oxomethyl]amino]-3-phenylmethoxypropanoic acid methyl ester](/img/structure/B14133703.png)
![Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-indol-2-yl]-5-hydroxy-3-oxo-hept-6-enoate](/img/structure/B14133710.png)




![2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B14133731.png)
![Ethyl 3-[(azidoacetyl)amino]benzoate](/img/structure/B14133745.png)


![5,5-Dimethyl-3-[2-(morpholin-4-yl)ethyl]oxolan-2-one](/img/structure/B14133769.png)
